molecular formula C18H17N5O4S B2866481 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid CAS No. 890638-98-9

4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid

Cat. No.: B2866481
CAS No.: 890638-98-9
M. Wt: 399.43
InChI Key: NWPUJWIJGUYSTL-UHFFFAOYSA-N
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Description

4-(2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an amide bond to a propanamide chain. This chain incorporates a tetrazole ring substituted with a 4-methoxyphenyl group and a thioether (-S-) linkage.

The compound’s synthesis likely involves coupling reactions between a tetrazole-thiol intermediate and a bromo- or chloro-propanamido benzoic acid derivative, analogous to methods described for structurally related acetamide-tetrazole systems .

Properties

IUPAC Name

4-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-11(16(24)19-13-5-3-12(4-6-13)17(25)26)28-18-20-21-22-23(18)14-7-9-15(27-2)10-8-14/h3-11H,1-2H3,(H,19,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPUJWIJGUYSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid typically involves multiple synthetic steps:

  • Synthesis of the 1-(4-methoxyphenyl)-1H-tetrazole core: : This can be achieved by reacting 4-methoxyaniline with sodium azide and a suitable nitrile.

  • Formation of the thioether linkage: : The tetrazole intermediate is reacted with 2-chloropropionyl chloride to form the thioether bond.

  • Amidation reaction: : Finally, the resulting intermediate is coupled with 4-aminobenzoic acid under amide bond-forming conditions to obtain the target compound.

Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, utilizing efficient catalysts and high-yield reaction conditions to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo several types of chemical reactions:

  • Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

  • Substitution: The carboxylic acid group can participate in esterification reactions with alcohols or amidation reactions with amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: Hydrogen gas, palladium catalyst

  • Substitution: Alcohols, amines, dehydrating agents like DCC (dicyclohexylcarbodiimide)

Major Products Formed:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction typically produces corresponding amines.

  • Substitution can yield esters or amides.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis. Biology: Research explores its use as a ligand in biological assays and as a probe in enzymatic studies. Medicine: Industry: Used in material science for designing new polymers and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The compound’s mechanism of action can vary based on its application:

  • Enzymatic Interaction: In medicinal chemistry, it may inhibit or activate enzymes by binding to the active site or allosteric sites.

  • Receptor Binding: It could act as an agonist or antagonist to specific receptors, modulating biological pathways.

  • Material Properties: In material science, its structural features contribute to the stability and functionality of polymers or other advanced materials.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its closest analogs:

Compound Name Core Structure Substituents on Tetrazole/Phenyl Chain Length/Type Key Features
Target : 4-(2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid Benzoic acid + tetrazole 4-Methoxyphenyl Propanamido (C3 chain) Enhanced lipophilicity from methoxy; longer chain may improve flexibility.
Analog 1 : 4-[({[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid Benzoic acid + tetrazole 2-Ethoxyphenyl Acetamido (C2 chain) Ethoxy group at ortho position; shorter chain may reduce conformational freedom.
Analog 2 : Compound 9e () Benzoimidazole + thiazole-triazole 4-Methoxyphenyl (on thiazole) Acetamido (C2 chain) Benzoimidazole core; triazole-thiazole system may alter binding specificity.
Analog 3 : Pyrazolone derivatives () Pyrazolone + benzothiazole Methyl/allyl groups Propynyl chain Different heterocycle (pyrazolone) with distinct electronic properties.
Chain Length and Flexibility
  • The target compound ’s propanamido chain (C3) may confer greater conformational flexibility compared to the acetamido (C2) chain in Analog 1 . This could enhance binding to targets requiring extended hydrophobic pockets.
  • Conversely, Analog 1 ’s shorter chain might improve metabolic stability by reducing susceptibility to enzymatic cleavage.
Substituent Position and Electronic Effects
  • The 4-methoxyphenyl group in the target compound provides para-substitution, favoring planar interactions with aromatic residues in enzymes. In contrast, Analog 1 ’s 2-ethoxyphenyl group introduces steric hindrance and alters electronic distribution due to the ethoxy group’s position .
  • Analog 2 () substitutes a 4-methoxyphenyl group on a thiazole ring, demonstrating that aryl substitution position (tetrazole vs. thiazole) significantly impacts target selectivity. For example, compound 9e’s thiazole-triazole system showed distinct docking poses compared to tetrazole-based analogs .
Heterocyclic Core Variations
  • The pyrazolone-benzothiazole system in Analog 3 () lacks the tetrazole’s hydrogen-bonding capacity but introduces a conjugated system that may enhance π-π stacking interactions. Such differences highlight how core heterocycles dictate solubility and target engagement .

Biological Activity

4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a tetrazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid can be represented by the following molecular formula:

PropertyValue
Molecular Formula C16H18N4O3S
Molecular Weight 354.41 g/mol
IUPAC Name 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid

The mechanism of action for compounds containing a tetrazole moiety often involves interaction with various biological targets such as enzymes or receptors. Specifically, the tetrazole ring may mimic certain biological molecules, allowing the compound to bind effectively to active sites on enzymes or receptors. This binding can lead to inhibition or activation of specific biochemical pathways, contributing to the observed biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring tetrazole structures. For instance, compounds related to benzoic acid hybrids have shown promising results against various cancer cell lines:

  • Cytotoxicity Studies : A study evaluated a series of benzoic acid hybrids against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most potent compounds demonstrated IC50 values ranging from 15.6 to 23.9 µM, showing significant inhibition compared to the reference drug doxorubicin (IC50 values of 19.7 and 22.6 µM respectively) .
  • Apoptosis Induction : Further investigations revealed that certain compounds induced apoptosis in MCF-7 cells, suggesting a mechanism by which these compounds exert their anticancer effects .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-(1H-triazol-1-yl)benzoic acid hybridMCF-715.6Induction of apoptosis
2-(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio derivativeHCT-11623.9Enzyme inhibition
DoxorubicinMCF-719.7DNA intercalation

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